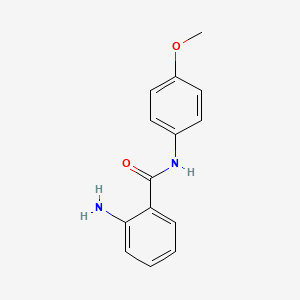

2-amino-N-(4-methoxyphenyl)benzamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-N-(4-methoxyphenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O2/c1-18-11-8-6-10(7-9-11)16-14(17)12-4-2-3-5-13(12)15/h2-9H,15H2,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOUMPTOODFUGMO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90333056 | |

| Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20878-54-0 | |

| Record name | 2-amino-N-(4-methoxyphenyl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90333056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-amino-N-(4-methoxyphenyl)benzamide (CAS 20878-54-0)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-amino-N-(4-methoxyphenyl)benzamide, a versatile organic compound with significant potential in medicinal chemistry and materials science. This document details its physicochemical properties, outlines a reliable synthesis protocol, and explores its potential applications as a scaffold for kinase inhibitors, a key intermediate for fluorescent probes, and a candidate for antimicrobial and anticancer research.

Core Compound Properties

This compound is a benzamide derivative characterized by an amino group at the 2-position of the benzoyl ring and a methoxy-substituted phenyl group attached to the amide nitrogen. These structural features contribute to its chemical reactivity and potential biological activity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 20878-54-0 | [Various Chemical Suppliers] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [ChemicalBook], [Myskinrecipes] |

| Molecular Weight | 242.27 g/mol | [ChemicalBook], [Myskinrecipes] |

| IUPAC Name | This compound | [P&S Chemicals] |

| Appearance | Off-white to light brown crystalline powder (typical) | General observation for similar compounds |

| Boiling Point | 349 °C | [IndiaMART] |

| Density | 1.245 g/cm³ | [IndiaMART] |

| Flash Point | 164.9 °C | [IndiaMART] |

| Refractive Index | 1.658 | [IndiaMART] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and alcohols. Limited solubility in water. | General knowledge of benzamide derivatives |

Synthesis and Experimental Protocols

The synthesis of this compound can be efficiently achieved through the reaction of isatoic anhydride with p-anisidine. This method is well-documented for the preparation of various 2-aminobenzamide derivatives.[1][2]

Synthesis Workflow

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis from Isatoic Anhydride

Materials:

-

Isatoic anhydride

-

p-Anisidine

-

Dimethylformamide (DMF)

-

Ethanol

-

Deionized water

-

Standard laboratory glassware (round-bottom flask, condenser, etc.)

-

Heating mantle or microwave reactor

-

Filtration apparatus

-

Magnetic stirrer

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve isatoic anhydride (1 equivalent) and p-anisidine (1.1 equivalents) in a minimal amount of dimethylformamide (DMF).

-

Reaction:

-

Conventional Heating: Heat the reaction mixture at 80-100 °C for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Microwave Irradiation: Alternatively, heat the mixture in a sealed microwave reactor at 120-150 °C for 10-20 minutes.

-

-

Work-up: After completion of the reaction (as indicated by TLC), allow the mixture to cool to room temperature. Pour the reaction mixture into a beaker of cold water with stirring to precipitate the crude product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water to remove any residual DMF and unreacted starting materials.

-

Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain pure this compound.

-

Drying and Characterization: Dry the purified product under vacuum. Characterize the final product by techniques such as NMR, IR, and mass spectrometry to confirm its identity and purity.

Potential Applications and Biological Significance

While specific biological data for this compound is limited in publicly available literature, the 2-aminobenzamide scaffold is a well-established pharmacophore with diverse biological activities. The following sections explore potential applications based on the activities of structurally related compounds.

Histone Deacetylase (HDAC) Inhibition

Numerous 2-aminobenzamide derivatives have been identified as potent inhibitors of histone deacetylases (HDACs), which are promising targets for cancer therapy.[3][4] The 2-amino group of the benzamide moiety acts as a key zinc-binding group in the active site of HDAC enzymes.

Table 2: HDAC Inhibitory Activity of Representative 2-Aminobenzamide Derivatives

| Compound | Target | IC₅₀ (nM) | Reference |

| Entinostat (MS-275) | HDAC1 | 160 | [3] |

| Chidamide | HDAC1, 2, 3 | 95, 160, 67 | [4] |

| This compound | Not Reported | Data not available |

Signaling Pathway of HDAC Inhibition:

HDAC inhibitors play a crucial role in cancer therapy by inducing the hyperacetylation of histone and non-histone proteins, leading to the reactivation of tumor suppressor genes, cell cycle arrest, and apoptosis.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Natural Compound Histone Deacetylase Inhibitors (HDACi): Synergy with Inflammatory Signaling Pathway Modulators and Clinical Applications in Cancer [mdpi.com]

- 3. Histone deacetylase inhibitor (HDACI) mechanisms of action: emerging insights - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 2-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-amino-N-(4-methoxyphenyl)benzamide is a chemical compound belonging to the benzamide class, a versatile scaffold known for a wide range of pharmacological activities. Benzamide derivatives have been explored for their potential as antimicrobial, analgesic, anti-inflammatory, and anticancer agents. Furthermore, specific derivatives have shown promise as glucokinase activators in the management of diabetes, butyrylcholinesterase inhibitors for Alzheimer's disease, and as antiprion agents. The strategic substitution on the benzamide core, as seen in this compound, can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound (CAS No: 20878-54-0), details generalized experimental protocols for their determination, and presents a logical workflow for its synthesis.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its development as a therapeutic agent. These properties are crucial in determining a drug's absorption, distribution, metabolism, and excretion (ADME) profile. The available quantitative data for this compound is summarized in the table below.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 20878-54-0 | [1][2][3][4] |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][3][4] |

| Molecular Weight | 242.27 g/mol | [1] |

| Boiling Point | 349 °C at 760 mmHg | [1][5] |

| Flash Point | 164.9 °C | [1][5] |

| Density | 1.245 g/cm³ | [1] |

| Refractive Index | 1.658 | [1][5] |

| Melting Point | Data not available | |

| pKa | Data not available | |

| logP | Data not available | |

| Aqueous Solubility | Data not available |

Experimental Protocols

Melting Point Determination by Capillary Method

The melting point is a critical indicator of a compound's purity.

Apparatus:

-

Melting point apparatus

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Spatula

Procedure:

-

Ensure the sample of this compound is completely dry.

-

Finely crush the crystalline sample.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Heat the block at a steady and slow rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes a clear liquid. This range represents the melting point.

Solubility Determination by Shake-Flask Method

This method determines the equilibrium solubility of a compound in a specific solvent.

Apparatus:

-

Analytical balance

-

Vials with screw caps

-

Constant temperature shaker bath

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (e.g., 0.45 µm)

Procedure:

-

Add an excess amount of this compound to a vial containing a known volume of the desired solvent (e.g., water, ethanol, DMSO).

-

Seal the vial and place it in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, centrifuge the suspension to separate the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles.

-

Analyze the concentration of the compound in the filtrate using a validated analytical method such as HPLC or UV-Vis spectrophotometry.

pKa Determination by Potentiometric Titration

This method is used to determine the acid dissociation constant (pKa) of a compound.

Apparatus:

-

pH meter with a calibrated electrode

-

Burette

-

Beaker

-

Magnetic stirrer and stir bar

-

Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., a mixture of water and a co-solvent like methanol or DMSO if solubility in water is low).

-

Place the solution in a beaker with a magnetic stir bar and immerse the pH electrode.

-

Titrate the solution with the standardized acid or base, adding small, precise volumes.

-

Record the pH of the solution after each addition of the titrant.

-

Continue the titration well past the equivalence point.

-

Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.

logP Determination by Shake-Flask Method

The partition coefficient (logP) is a measure of a compound's lipophilicity.

Apparatus:

-

Separatory funnel or centrifuge tubes

-

n-Octanol and water (mutually saturated)

-

Shaker

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

Procedure:

-

Prepare mutually saturated solutions of n-octanol and water.

-

Dissolve a known amount of this compound in either the n-octanol or water phase.

-

Add a known volume of the other phase to a separatory funnel or centrifuge tube.

-

Shake the mixture for a set period (e.g., 1 hour) to allow for partitioning of the compound between the two phases.

-

Allow the two phases to separate completely. If an emulsion forms, centrifugation may be necessary.

-

Carefully separate the two phases.

-

Determine the concentration of the compound in each phase using a suitable analytical method.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the logarithm of this value.

Synthesis Workflow

The synthesis of this compound can be logically approached through the amidation of 2-aminobenzoic acid (anthranilic acid) or its activated derivative with 4-methoxyaniline. A generalized workflow is presented below.

Caption: A generalized workflow for the synthesis of this compound.

Potential Signaling Pathway Involvement

While the specific signaling pathways modulated by this compound have not been definitively elucidated, the broader class of benzamide and 2-aminobenzamide derivatives has been shown to interact with various biological targets. For instance, some derivatives act as inhibitors of the Hedgehog signaling pathway, which is crucial in embryonic development and can be aberrantly activated in certain cancers. Others have been identified as inhibitors of HIV-1 Viral Infectivity Factor (Vif), a key protein in viral pathogenesis. The following diagram illustrates a generalized representation of how a benzamide derivative might inhibit a signaling pathway.

Caption: A generalized model of signaling pathway inhibition by a benzamide derivative.

Conclusion

This compound serves as an interesting scaffold for further investigation in drug discovery and development. This technical guide has consolidated the available physicochemical data and provided a framework for its experimental determination. The synthesis workflow and potential for interaction with key signaling pathways highlight the importance of this compound and its derivatives. Further research to fully characterize its properties and biological activity is warranted to unlock its therapeutic potential.

References

An In-depth Technical Guide to 2-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2-amino-N-(4-methoxyphenyl)benzamide, a key chemical intermediate in pharmaceutical research. It details the molecule's structure, physicochemical properties, a representative synthesis protocol, and its significant role in the development of targeted therapeutics.

Molecular Structure and Properties

This compound is an organic compound featuring a benzamide core structure. This core consists of a benzene ring substituted with both an amino group (-NH2) and an amide group. The amide nitrogen is further substituted with a 4-methoxyphenyl group.

The two-dimensional chemical structure of the molecule is depicted below. It highlights the spatial arrangement of the aminobenzoyl and methoxyphenyl moieties linked by an amide bond.

A summary of the key quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1][2] |

| Molecular Weight | 242.27 g/mol | [1] |

| CAS Number | 20878-54-0 | [2] |

| Appearance | Solid | N/A |

| Melting Point | 126-127 °C | [3] |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N | N/A |

| InChI Key | JJKVMNNUINFIRK-UHFFFAOYSA-N | N/A |

Experimental Protocols: Synthesis

The synthesis of this compound is typically achieved via a two-step process starting from 2-nitrobenzoyl chloride and 4-methoxyaniline. A general experimental methodology is detailed below, based on established procedures for related N-arylbenzamides[3].

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-methoxyaniline (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or THF).

-

Amide Formation: Cool the solution in an ice bath to 0-5 °C. Add a solution of 2-nitrobenzoyl chloride (1.05 eq) in the same solvent dropwise over 30-60 minutes, maintaining the temperature.

-

Reaction Monitoring: After the addition is complete, allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Upon completion, quench the reaction with a saturated solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to yield the pure 2-nitro-N-(4-methoxyphenyl)benzamide intermediate.

-

Reaction Setup: Dissolve the 2-nitro-N-(4-methoxyphenyl)benzamide intermediate (1.0 eq) from Step 1 in a solvent such as ethanol or ethyl acetate.

-

Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (10% Pd/C, ~5 mol%).

-

Hydrogenation: Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature.

-

Reaction Monitoring: Vigorously stir the suspension. Monitor the reaction by TLC until the starting material is completely consumed.

-

Isolation and Purification: Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the pad with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Purify by recrystallization or column chromatography to yield the final product, this compound.

The following diagram illustrates the key transformations in the synthesis of the title compound.

Application in Drug Discovery and Development

This compound serves as a valuable building block in medicinal chemistry. Its structure is a key scaffold used in the synthesis of more complex heterocyclic compounds for pharmaceutical research[2].

One of the most significant applications of this molecule is as an intermediate in the development of kinase inhibitors[2]. Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The aminobenzamide core can be elaborated through various chemical reactions to produce compounds that can selectively bind to the ATP-binding site of specific kinases, thereby inhibiting their function and blocking disease-related signaling pathways. The development of such targeted therapies is a major focus of modern drug discovery.

Due to its utility in generating diverse chemical libraries, compounds derived from this compound show potential as anti-inflammatory and anticancer agents[2]. The ability to modify both the aminophenyl and the N-aryl rings allows for fine-tuning of a compound's potency, selectivity, and pharmacokinetic properties.

The diagram below outlines the logical progression from a core chemical scaffold like this compound to the development and application of a targeted therapy.

References

Technical Guide: Solubility Profile of 2-amino-N-(4-methoxyphenyl)benzamide in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and developability. This document provides a comprehensive technical overview of the predicted solubility of 2-amino-N-(4-methoxyphenyl)benzamide in a range of common organic solvents. Due to the limited availability of public experimental data for this specific molecule, this guide outlines a predicted solubility profile based on its structural characteristics and provides detailed, industry-standard experimental protocols for its empirical determination. This allows researchers to effectively design and execute solubility studies, crucial for formulation development, preclinical assessment, and process chemistry.

Predicted Solubility Profile

The molecular structure of this compound, which incorporates a primary amine, an amide linkage, a methoxy group, and two aromatic rings, suggests a predominantly hydrophobic character with a capacity for hydrogen bonding. Based on these features and the general solubility trends of analogous benzamide derivatives, a qualitative solubility profile is predicted below. It is anticipated that the compound will exhibit favorable solubility in polar aprotic solvents, which can effectively solvate the aromatic rings and act as hydrogen bond acceptors.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | These solvents are effective hydrogen bond acceptors for the amide and amino protons and can solvate the aromatic rings, leading to favorable dissolution. |

| Polar Protic | Methanol, Ethanol | Sparingly Soluble | The amide and amino groups can form hydrogen bonds with the solvent's hydroxyl group, but the overall hydrophobicity of the dual aromatic structures will likely limit extensive solubility. |

| Nonpolar | Toluene, Hexane | Very Poorly Soluble | While the aromatic rings have some affinity for nonpolar environments, the polar contributions from the amide and amino functional groups are expected to significantly hinder solubility in these solvents. |

| Aqueous | Water, PBS (pH 7.4) | Poorly Soluble | The significant hydrophobicity imparted by the two aromatic rings is expected to be the dominant factor, resulting in low solubility despite the presence of polar functional groups. |

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, standardized methodologies are required. The following section details the equilibrium shake-flask method coupled with High-Performance Liquid Chromatography (HPLC) analysis, a widely accepted and robust technique for solubility assessment.

Equilibrium Shake-Flask Solubility Method

Objective: To determine the thermodynamic equilibrium solubility of this compound in a specific solvent at a controlled temperature.

Materials and Equipment:

-

This compound (solid, high purity)

-

Selected organic solvents (HPLC grade or higher)

-

Analytical balance

-

Scintillation vials or glass test tubes with screw caps

-

Thermostatically controlled orbital shaker or incubator

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm). Allow the samples to equilibrate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.

-

Sample Collection and Filtration: After equilibration, cease agitation and allow the vials to stand undisturbed in the incubator for at least 2 hours to permit the sedimentation of excess solid. Carefully draw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter into a clean vial to remove all undissolved particles.

-

Dilution: Accurately dilute the filtered, saturated solution with a suitable solvent (often the mobile phase used for HPLC) to a concentration that falls within the linear range of the HPLC calibration curve.

-

Quantification: Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL or mol/L.

HPLC Method for Quantification

Objective: To accurately measure the concentration of this compound in the saturated solutions.

Typical HPLC Parameters:

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

-

Mobile Phase: Isocratic or gradient elution using a mixture of Acetonitrile and Water (with 0.1% formic acid or trifluoroacetic acid, if needed for peak shape). A typical starting point could be 60:40 Acetonitrile:Water.

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector: UV detector set to a wavelength of maximum absorbance for the compound.

-

Column Temperature: 25 °C

Procedure:

-

Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Analysis: Inject the standards and the diluted samples onto the HPLC system.

-

Data Processing: Integrate the peak area corresponding to the compound in each chromatogram. Construct a calibration curve by plotting the peak area versus the concentration of the standards. Use the linear regression equation from this curve to calculate the concentration of the unknown samples.

Visualized Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Caption: Workflow for Equilibrium Shake-Flask Solubility Determination.

Caption: Workflow for Generating an HPLC Calibration Curve.

An In-depth Technical Guide on the Spectral Data Analysis of 2-amino-N-(4-methoxyphenyl)benzamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Predicted Spectroscopic Data

The following tables summarize the predicted spectral data for the analogous compound, 2-amino-N-(4-methylphenyl)benzamide. These predictions are derived from computational models and analysis of similar structures, offering valuable insights into the expected spectral features of 2-amino-N-(4-methoxyphenyl)benzamide.

Table 1: Predicted ¹H NMR Spectral Data of 2-amino-N-(4-methylphenyl)benzamide

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Provisional Assignment |

| ~8.5 - 9.5 | broad s | 1H | Amide N-H |

| ~7.0 - 7.8 | m | 8H | Aromatic C-H |

| ~5.0 - 5.5 | broad s | 2H | Amine N-H₂ |

| ~2.3 | s | 3H | Methyl C-H₃ |

Table 2: Predicted ¹³C NMR Spectral Data of 2-amino-N-(4-methylphenyl)benzamide

| Chemical Shift (δ, ppm) | Provisional Assignment |

| ~168 | Amide C=O |

| ~150 | Aromatic C-NH₂ |

| ~115 - 140 | Aromatic C-H and C-C |

| ~21 | Methyl C |

Table 3: Predicted FT-IR Spectral Data of 2-amino-N-(4-methylphenyl)benzamide

| Wavenumber (cm⁻¹) | Intensity | Provisional Assignment |

| 3400 - 3200 | Strong, Broad | N-H Stretching (Amine and Amide) |

| 3100 - 3000 | Medium | Aromatic C-H Stretching |

| ~1640 | Strong | C=O Stretching (Amide I) |

| ~1600 | Medium | N-H Bending (Amine) / C=C Stretching (Aromatic) |

| ~1540 | Medium | N-H Bending (Amide II) |

| ~1300 | Medium | C-N Stretching |

Table 4: Predicted Mass Spectrometry Data of 2-amino-N-(4-methylphenyl)benzamide [1]

| m/z | Relative Intensity (%) | Provisional Assignment |

| 226 | High | [M]⁺ (Molecular Ion) |

| 120 | Medium | [H₂N-C₆H₄-CO]⁺ |

| 107 | High | [CH₃-C₆H₄-NH₂]⁺ |

| 91 | Medium | [C₇H₇]⁺ (Tropylium ion) |

| 77 | Medium | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed, generalized methodologies for the synthesis and spectral characterization of N-aryl-2-aminobenzamides.

Synthesis of N-aryl-2-aminobenzamides

A common and effective method for the synthesis of N-aryl amides is the reaction of a carboxylic acid with an aniline, often facilitated by a coupling agent.

Objective: To synthesize this compound.

Materials:

-

2-Aminobenzoic acid

-

p-Anisidine (4-methoxyaniline)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU)

-

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

-

Sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

In a round-bottom flask, dissolve 2-aminobenzoic acid (1 equivalent) and p-anisidine (1 equivalent) in anhydrous DCM.

-

Cool the mixture to 0 °C in an ice bath.

-

Add the coupling agent (e.g., DCC, 1.1 equivalents) to the solution portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the urea byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the pure this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the proton and carbon framework of the molecule.

Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. The spectral width should typically be set from -2 to 12 ppm.

-

¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A greater number of scans will be required compared to the ¹H NMR spectrum. The spectral width is typically set from 0 to 220 ppm.

-

Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: FT-IR spectrometer, typically with a Universal Attenuated Total Reflectance (UATR) accessory.

Procedure:

-

Obtain a background spectrum of the clean, empty ATR crystal.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹. Co-add multiple scans (e.g., 16-32) to improve the signal-to-noise ratio.

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the final absorbance or transmittance spectrum.

-

Analyze the spectrum to identify characteristic absorption bands for the functional groups.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: Mass spectrometer with a suitable ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Data Acquisition: Introduce the sample into the mass spectrometer. For ESI, this is typically done via direct infusion. For EI, a direct insertion probe may be used for solid samples.

-

Ionization: Ionize the sample using the chosen method.

-

Mass Analysis: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight of the compound.

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the synthesis and spectral analysis of this compound.

References

An In-depth Technical Guide to the ¹H NMR Spectrum of 2-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of public experimental data for this specific compound, this guide combines predicted spectroscopic values with established principles of NMR spectroscopy and data from structurally analogous compounds. The experimental protocols outlined are based on standard methodologies for the characterization of organic molecules.

Compound Structure and Proton Environments

This compound possesses a molecular structure with several distinct proton environments, which give rise to a characteristic ¹H NMR spectrum. Understanding these environments is key to interpreting the spectral data.

Figure 1: Chemical structure of this compound with proton labels.

Data Presentation: Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR data for this compound. These predictions are derived from the analysis of structurally similar compounds and established spectroscopic principles.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.5 - 9.5 | Singlet (broad) | 1H | Amide N-H (Hᵢ) |

| ~7.5 - 7.3 | Multiplet | 3H | Aromatic protons (C₆H₄ and C₆H₅) |

| ~7.2 - 7.0 | Multiplet | 4H | Aromatic protons (C₆H₄ and C₆H₅) |

| ~6.8 - 6.6 | Multiplet | 2H | Aromatic protons (ortho to -NH₂) |

| ~5.5 - 6.0 | Singlet (broad) | 2H | Amine N-H₂ (Hₐ) |

| ~3.8 | Singlet | 3H | Methoxy -OCH₃ (Hₒ) |

Experimental Protocols

The following section details a standard methodology for acquiring the ¹H NMR spectrum of this compound.

Objective

To determine the proton chemical environments within the molecule.

Instrumentation

-

A high-resolution NMR spectrometer, such as a Bruker DRX 500-AVANCE FT-NMR instrument or equivalent, is required.

Procedure

-

Sample Preparation: Approximately 10-20 mg of this compound should be dissolved in 0.5-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[1]

-

¹H NMR Acquisition:

-

Data Processing: The acquired data should be processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, and baseline correction.[1]

Spectral Analysis and Interpretation

The predicted ¹H NMR spectrum of this compound can be interpreted as follows:

-

Amide Proton (Hᵢ): A broad singlet is expected in the downfield region (~8.5 - 9.5 ppm) corresponding to the amide proton. Its broadness is a result of quadrupole broadening from the adjacent nitrogen atom and potential hydrogen bonding.

-

Aromatic Protons: The aromatic protons on both the benzamide and methoxyphenyl rings will appear as a series of multiplets in the range of ~6.6 to ~7.5 ppm. The protons ortho to the electron-donating amino group on the benzamide ring are expected to be the most shielded and appear at the higher field end of this range (~6.6 - 6.8 ppm).

-

Amine Protons (Hₐ): A broad singlet corresponding to the two protons of the primary amine group is anticipated between ~5.5 and 6.0 ppm. The chemical shift and broadness of this peak can be highly dependent on the solvent, concentration, and temperature due to hydrogen bonding and exchange.

-

Methoxy Protons (Hₒ): A sharp singlet integrating to three protons is predicted around 3.8 ppm. This signal is characteristic of the methyl group of the methoxy substituent.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the synthesis, purification, and spectroscopic characterization of this compound.

References

An In-depth Technical Guide to the 13C NMR Chemical Shifts of 2-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated 13C Nuclear Magnetic Resonance (NMR) chemical shifts for 2-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of specific experimental data for this compound in the public domain, this document presents a detailed analysis based on predicted values and data from structurally analogous compounds. The experimental protocols outlined are derived from established methodologies for the characterization of benzamide derivatives.

Predicted 13C NMR Chemical Shifts

The following table summarizes the predicted 13C NMR chemical shifts for this compound. These predictions are derived from the analysis of similar structures and established principles of NMR spectroscopy. The carbon atoms are numbered as illustrated in the molecular structure diagram below.

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Notes |

| C1 | ~117.0 | Quaternary carbon attached to the amino group. Shielded by the -NH2 group. |

| C2 | ~150.0 | Carbon bearing the amino group. Deshielded due to the nitrogen atom. |

| C3 | ~115.5 | Aromatic CH. Shielded by the ortho -NH2 group. |

| C4 | ~132.0 | Aromatic CH. |

| C5 | ~118.5 | Aromatic CH. |

| C6 | ~129.0 | Aromatic CH. |

| C=O | ~168.0 | Carbonyl carbon, characteristic downfield shift. |

| C1' | ~131.0 | Quaternary carbon of the methoxyphenyl ring attached to the amide nitrogen. |

| C2'/C6' | ~122.0 | Aromatic CH ortho to the amide linkage. |

| C3'/C5' | ~114.5 | Aromatic CH meta to the amide linkage and ortho to the methoxy group. Shielded by the -OCH3 group. |

| C4' | ~156.0 | Carbon bearing the methoxy group. Deshielded due to the oxygen atom. |

| O-CH3 | ~55.5 | Methoxy carbon. |

Molecular Structure and Atom Numbering

The diagram below illustrates the chemical structure of this compound with the carbon atoms numbered for reference in the data table.

Caption: Molecular structure of this compound with atom numbering.

Experimental Protocols

A standard protocol for obtaining 13C NMR data for a compound like this compound is detailed below. This protocol is based on established methods for the analysis of benzamide derivatives.[1]

Objective: To determine the carbon chemical environments in this compound.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

Materials:

-

This compound sample (10-20 mg)

-

Deuterated solvent (e.g., DMSO-d6 or CDCl3)

-

NMR tube (5 mm)

-

Internal standard (optional, e.g., tetramethylsilane - TMS)

Procedure:

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (DMSO-d6 is often a good choice for benzamides due to its high dissolving power).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve homogeneity.

-

Tune and match the broadband probe to the 13C frequency.

-

-

Data Acquisition:

-

A standard proton-decoupled 13C NMR experiment should be performed.

-

Set the spectral width to cover the expected range of chemical shifts (typically 0-200 ppm).

-

The acquisition time and relaxation delay should be optimized to ensure adequate signal-to-noise and accurate integration (if quantitative analysis is desired). A relaxation delay of 1-2 seconds is common for qualitative scans.

-

A sufficient number of scans should be acquired to achieve a good signal-to-noise ratio. This can range from several hundred to several thousand scans depending on the sample concentration and instrument sensitivity.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the resulting spectrum.

-

Perform baseline correction.

-

Reference the spectrum. If TMS is used, its signal is set to 0 ppm. If no internal standard is used, the solvent peak can be used as a reference (e.g., DMSO-d6 at 39.52 ppm).

-

Integrate the peaks if quantitative information is needed.

-

Workflow for 13C NMR Analysis

The following diagram outlines the general workflow for the 13C NMR analysis of an organic compound.

Caption: General workflow for 13C NMR analysis.

Concluding Remarks

References

An In-depth Technical Guide to the Mass Spectrometry of 2-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometric analysis of 2-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of direct experimental data for this specific compound in the public domain, this document combines predicted data based on the analysis of structurally similar compounds with established principles of mass spectrometry. The experimental protocols outlined are based on standard methodologies for the characterization of organic molecules.

Compound Identification

| Parameter | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₄H₁₄N₂O₂ |

| Molecular Weight | 242.27 g/mol |

| Canonical SMILES | COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2N |

Predicted Mass Spectrometry Data

The following table summarizes the predicted mass spectrometry data for this compound. These predictions are based on common fragmentation patterns observed for benzamides and related aromatic compounds.

| m/z (Predicted) | Ion Identity | Description of Fragmentation |

| 242 | [M]⁺ | Molecular ion |

| 121 | [C₇H₇NO]⁺ | Cleavage of the amide bond, forming the 4-methoxyanilinium cation. |

| 120 | [C₇H₆NO]⁺ | Loss of a hydrogen radical from the 4-methoxyanilinium ion. |

| 106 | [C₇H₄NO]⁺ | Loss of a methyl radical from the ion at m/z 121. |

| 92 | [C₆H₆N]⁺ | Loss of CO from the ion at m/z 120. |

| 120 | [C₇H₆NO]⁺ | Cleavage of the amide bond, forming the 2-aminobenzoyl cation. |

| 92 | [C₆H₆N]⁺ | Loss of CO from the 2-aminobenzoyl cation. |

| 65 | [C₅H₅]⁺ | Loss of HCN from the ion at m/z 92. |

Experimental Protocols

A standard protocol for the mass spectrometric analysis of this compound using an electron ionization (EI) source is detailed below.

Objective: To determine the molecular weight and characteristic fragmentation pattern of this compound.

Instrumentation: A mass spectrometer equipped with an electron ionization (EI) source and a quadrupole or time-of-flight (TOF) mass analyzer.

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as methanol or acetonitrile.

-

-

Sample Introduction:

-

Introduce the sample into the ion source. For a pure, solid sample, a direct insertion probe can be used. If the sample is part of a mixture, it should first be separated using gas chromatography (GC-MS).

-

-

Ionization:

-

Ionize the sample using a standard electron energy of 70 eV. This energy level is typically used to generate reproducible fragmentation patterns.

-

-

Mass Analysis:

-

Scan a mass-to-charge (m/z) ratio range appropriate for the expected molecular weight and fragment ions (e.g., m/z 50-350).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺).

-

Analyze the fragmentation pattern and propose structures for the major fragment ions.

-

Compare the obtained spectrum with spectral libraries (if available) for confirmation.

-

Visualizations

The following diagrams illustrate a logical workflow for the mass spectrometric analysis and a predicted fragmentation pathway for this compound.

Caption: Workflow for Mass Spectrometric Analysis.

Caption: Predicted Fragmentation Pathway.

An In-depth Technical Guide to the FT-IR Analysis of 2-amino-N-(4-methoxyphenyl)benzamide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectroscopy analysis of 2-amino-N-(4-methoxyphenyl)benzamide. Due to the limited availability of specific experimental data for this exact compound in public domains, this document presents a detailed analysis based on data from structurally analogous compounds and established spectroscopic principles. The experimental protocols described are based on standard, widely accepted methodologies for the characterization of organic compounds.

Molecular Structure

This compound is a substituted benzamide with the chemical formula C₁₄H₁₄N₂O₂. Its structure features a primary amine group (-NH₂) and a methoxy group (-OCH₃) attached to the phenyl rings, and a secondary amide (-CONH-) linkage. These functional groups give rise to characteristic absorption bands in the infrared spectrum, which are crucial for its identification and structural elucidation.

Predicted FT-IR Spectral Data

The following table summarizes the predicted characteristic infrared absorption peaks for this compound. These predictions are derived from the analysis of structurally related compounds and established vibrational frequencies for specific functional groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| ~3450 - 3350 | Strong, Doublet | N-H stretching (asymmetric and symmetric) of the primary amine (-NH₂) |

| ~3300 - 3200 | Strong, Broad | N-H stretching of the secondary amide (-NH-) |

| ~3080 - 3010 | Medium | C-H stretching of the aromatic rings |

| ~2960 - 2850 | Medium to Weak | C-H stretching of the methoxy group (-OCH₃) |

| ~1640 - 1680 | Strong | C=O stretching (Amide I band) |

| ~1590 - 1620 | Strong | N-H bending of the primary amine (-NH₂) and C=C stretching of the aromatic rings |

| ~1510 - 1550 | Strong | N-H bending and C-N stretching (Amide II band) |

| ~1450 - 1490 | Medium | C=C stretching of the aromatic rings |

| ~1240 - 1260 | Strong | Asymmetric C-O-C stretching of the aryl ether |

| ~1020 - 1040 | Medium | Symmetric C-O-C stretching of the aryl ether |

| ~830 - 850 | Strong | C-H out-of-plane bending (para-disubstituted benzene ring) |

| ~750 - 770 | Strong | C-H out-of-plane bending (ortho-disubstituted benzene ring) |

Experimental Protocol: FT-IR Analysis

This section details a standard methodology for acquiring the FT-IR spectrum of this compound.

Objective: To identify the functional groups present in the molecule and to confirm its chemical structure by analyzing its infrared absorption spectrum.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer, such as a Shimadzu 8400s or equivalent, equipped with an Attenuated Total Reflectance (ATR) accessory is recommended for solid samples.[1]

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or ethanol) and allowing it to dry completely.

-

Collect a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum by the instrument's software.[1]

-

Place a small, representative amount of the solid this compound sample directly onto the center of the ATR crystal.[1]

-

Apply consistent pressure to the sample using the instrument's pressure clamp to ensure good contact between the sample and the crystal.

Data Acquisition:

-

Record the FT-IR spectrum over a spectral range of 4000 to 400 cm⁻¹.[1]

-

To improve the signal-to-noise ratio, co-add a sufficient number of scans (typically 16 or 32).[1]

-

The instrument's software will perform a Fourier transform on the interferogram to produce the final infrared spectrum.

Data Analysis:

-

Process the acquired spectrum by performing baseline correction and peak picking using the instrument's software.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups and vibrational modes in the molecule, referencing the data table provided above and standard FT-IR correlation charts.

Visualizations

The following diagrams illustrate the logical workflow for the FT-IR analysis and the molecular structure of the target compound.

References

The Diverse Biological Landscape of 2-amino-N-(4-methoxyphenyl)benzamide Derivatives: A Technical Guide

Introduction: The 2-amino-N-(4-methoxyphenyl)benzamide scaffold is a privileged structure in medicinal chemistry, serving as a versatile backbone for the development of novel therapeutic agents. Its derivatives have garnered significant attention due to their wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. This technical guide provides a comprehensive overview of the synthesis, biological evaluation, and mechanisms of action of these compounds, tailored for researchers, scientists, and drug development professionals.

General Synthesis of 2-amino-N-(substituted)benzamide Derivatives

The synthesis of the core structure and its derivatives is typically achieved through the amidation of an appropriate benzoic acid derivative with a substituted aniline. A common synthetic route involves activating the carboxylic acid group of a 2-aminobenzoic acid variant, often by converting it into an acyl chloride, followed by condensation with the desired amine.

Experimental Protocol: General Synthesis

A representative synthesis method involves the following steps:

-

Acyl Chloride Formation: A substituted benzoic acid is refluxed with thionyl chloride (SOCl₂) for several hours to produce the corresponding acyl chloride.

-

Amide Condensation: The resulting acyl chloride is then reacted with a substituted aniline (e.g., p-anisidine) in a suitable solvent like dichloromethane (DCM), often in the presence of a base such as triethylamine (TEA) to neutralize the HCl byproduct. The reaction is typically stirred at room temperature for an extended period.

-

Reduction (if applicable): If starting with a nitro-substituted benzoic acid to protect the amino group, a final reduction step is necessary. This is commonly achieved through catalytic hydrogenation using palladium on carbon (Pd/C) in a solvent like ethanol.

Alternatively, microwave-assisted synthesis can be employed to accelerate the reaction, significantly reducing the time required.

Anticancer Activity

Derivatives of this compound have demonstrated significant potential as anticancer agents, acting through various mechanisms, including the inhibition of critical signaling pathways involved in tumor growth and proliferation.

Mechanism of Action: EGFR and FAK Inhibition

A primary target for many of these derivatives is the Epidermal Growth Factor Receptor (EGFR), a key player in cell proliferation and survival.[1] Aberrant EGFR signaling is a hallmark of numerous cancers. Molecular docking studies have shown that these benzamide derivatives can effectively interact with the EGFR kinase domain, inhibiting its activity.[1] This leads to the induction of apoptosis (programmed cell death) and cell cycle arrest, particularly in the G2/M phase, thereby preventing cancer cell division.[1]

Another important target is the Focal Adhesion Kinase (FAK), which is involved in cell adhesion, migration, and survival. Certain pyrimidine derivatives incorporating the 2-aminobenzamide structure have been synthesized as potent FAK inhibitors.[1]

Data Presentation: In Vitro Anticancer Activity

The cytotoxic effects of various derivatives have been evaluated against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for potency.

| Compound ID/Description | Cancer Cell Line | IC₅₀ (µM) | Target/Mechanism |

| Pyrimidine Derivative 4c | A549 (Lung) | 0.56 | EGFR Inhibition, Apoptosis Induction[1] |

| PC-3 (Prostate) | 2.46 | EGFR Inhibition, Apoptosis Induction[1] | |

| HepG2 (Liver) | 2.21 | EGFR Inhibition, Apoptosis Induction[1] | |

| Pyrimidine Derivative 5d | NSCLC | 0.095 (95 nM) | EGFR Kinase Inhibition[1] |

| Pyrimidine Derivative 5h | NSCLC | 0.071 (71 nM) | EGFR Kinase Inhibition[1] |

| 4-Arylamino-pyrimidine 8d | U87-MG (Glioblastoma) | 0.975 | FAK Inhibition[1] |

| 4-Arylamino-pyrimidine 9b | U87-MG (Glioblastoma) | 1.033 | FAK Inhibition[1] |

| Purine Derivative 7 | K562 (Leukemia) | 2.27 | Protein Kinase Inhibition[2] |

| HL-60 (Leukemia) | 1.42 | Protein Kinase Inhibition[2] | |

| Purine Derivative 10 | K562 (Leukemia) | 2.53 | Protein Kinase Inhibition[2] |

| HL-60 (Leukemia) | 1.52 | Protein Kinase Inhibition[2] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells per well) and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the synthesized benzamide derivatives and incubated for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: An MTT solution (e.g., 0.5 mg/mL) is added to each well, and the plate is incubated for an additional 3-4 hours. Live cells with active mitochondrial reductases convert the yellow MTT into a purple formazan precipitate.

-

Solubilization: The medium is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate spectrophotometer at a wavelength of 570 nm.

-

Data Analysis: Cell viability is calculated as a percentage relative to untreated control cells. The IC₅₀ value is determined by plotting cell viability against compound concentration.

Visualization: Drug Development Workflow

The general workflow from compound synthesis to biological evaluation is a critical process in drug discovery.

Antimicrobial Activity

Several 2-aminobenzamide derivatives have been synthesized and evaluated for their ability to inhibit the growth of pathogenic bacteria and fungi.

Data Presentation: In Vitro Antimicrobial and Antifungal Activity

Antimicrobial efficacy is commonly reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound ID | Organism | MIC (µg/mL) |

| N-Benzamide Derivative 5a | B. subtilis | 6.25[3] |

| E. coli | 3.12[3] | |

| N-Benzamide Derivative 6b | E. coli | 3.12[3] |

| N-Benzamide Derivative 6c | B. subtilis | 6.25[3] |

| Carbazole Derivative 2, 4, 8 | S. aureus | 16 (inhibited growth by >60%)[4] |

| Carbazole Derivatives 2-5, 7-10 | Staphylococcus strains | 32[4] |

| Adenosine Derivative 202 | C. albicans | 32[5] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is typically determined using a broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.

-

Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

-

Serial Dilution: The test compounds are serially diluted in the broth across a 96-well microtiter plate to achieve a range of concentrations.

-

Inoculation: Each well is inoculated with the prepared microbial suspension. Positive (microbe, no compound) and negative (broth only) controls are included.

-

Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 24-48 hours for fungi).

-

Result Interpretation: The MIC is visually determined as the lowest concentration of the compound at which there is no visible turbidity (growth) in the well.

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and benzamide derivatives have shown promise in modulating inflammatory responses.

Mechanism of Action: TLR and NF-κB Pathway Inhibition

The anti-inflammatory effects of these compounds are often linked to the inhibition of key inflammatory signaling pathways. For instance, certain derivatives can act as suppressors of Toll-like receptor (TLR) signaling.[6] TLRs are crucial receptors in the innate immune system that recognize pathogen-associated molecular patterns. Upon activation by ligands like lipopolysaccharide (LPS), TLRs trigger a cascade that leads to the activation of the transcription factor NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).

NF-κB is a central regulator of inflammation, controlling the expression of pro-inflammatory cytokines like TNF-α, IL-6, and enzymes such as COX-2. By inhibiting the activation or nuclear translocation of NF-κB, benzamide derivatives can effectively downregulate the production of these inflammatory mediators, thereby exerting their anti-inflammatory effects.

Visualization: Simplified NF-κB Signaling Pathway

The diagram below illustrates the general NF-κB activation pathway and the point of inhibition by benzamide derivatives.

Experimental Protocol: Nitric Oxide (NO) Inhibition Assay

The anti-inflammatory potential of compounds is often assessed by measuring their ability to inhibit nitric oxide (NO) production in LPS-stimulated macrophages (e.g., RAW 264.7 cells).

-

Cell Culture: RAW 264.7 macrophage cells are cultured in 96-well plates.

-

Pre-treatment: Cells are pre-treated with various concentrations of the test compounds for a short period (e.g., 1-2 hours).

-

Stimulation: Inflammation is induced by adding LPS (e.g., 1 µg/mL) to the wells, and the plates are incubated for 24 hours.

-

NO Measurement (Griess Assay): The concentration of nitrite (a stable product of NO) in the cell culture supernatant is measured using the Griess reagent.

-

Procedure: An equal volume of supernatant is mixed with the Griess reagent (typically a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine).

-

Quantification: After a brief incubation, the absorbance at ~540 nm is measured. The nitrite concentration is calculated from a standard curve prepared with sodium nitrite. A decrease in absorbance indicates inhibition of NO production.

Other Biological Activities

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, derivatives of this scaffold have been explored for other therapeutic applications.

-

Antiviral Activity: Specific derivatives of 2-amino-N-(2-methoxyphenyl)-benzamide have been developed as potent inhibitors of the HIV-1 Viral Infectivity Factor (Vif), an accessory protein essential for viral replication.

-

Hedgehog Signaling Inhibition: Aberrant activation of the Hedgehog (Hh) signaling pathway is implicated in various cancers. 2-methoxybenzamide derivatives have been designed to inhibit this pathway by targeting the Smoothened (Smo) receptor.

Visualization: Spectrum of Biological Activities

This diagram illustrates the diverse therapeutic potential stemming from the core 2-aminobenzamide structure.

Conclusion

The this compound framework represents a highly fruitful starting point for the design and synthesis of novel therapeutic agents. The chemical tractability of the scaffold allows for extensive structural modifications, leading to derivatives with potent and often specific activities against a range of diseases. The data clearly indicate that these compounds can modulate complex biological pathways, including kinase signaling, microbial growth, and inflammatory cascades. Future research should focus on optimizing lead compounds to enhance potency and selectivity, as well as on comprehensive preclinical evaluations to translate these promising in vitro findings into viable clinical candidates.

References

- 1. nanobioletters.com [nanobioletters.com]

- 2. Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Amino-4-(3,4-(methylenedioxy)benzylamino)-6-(3-methoxyphenyl)pyrimidine is an anti-inflammatory TLR-2, -4 and -5 response mediator in human monocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. N-2-(Phenylamino) Benzamide Derivatives as Dual Inhibitors of COX-2 and Topo I Deter Gastrointestinal Cancers via Targeting Inflammation and Tumor Progression - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of 2-amino-N-(4-methoxyphenyl)benzamide Bioactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the initial biological screening of 2-amino-N-(4-methoxyphenyl)benzamide. The document details its antimicrobial properties, potential as an anticancer and anti-inflammatory agent, and explores the possible underlying mechanisms of action. This guide is intended to serve as a foundational resource, presenting available quantitative data, detailed experimental methodologies for key assays, and visualizations of relevant signaling pathways to facilitate further research and development of this compound.

Introduction

The benzamide scaffold is a versatile pharmacophore that has been extensively explored in medicinal chemistry, leading to the development of a wide range of therapeutic agents with diverse biological activities. The compound this compound, a derivative of this class, has been synthesized and subjected to initial biological evaluation. This document consolidates the currently available data on its bioactivity, focusing on antimicrobial, anticancer, and anti-inflammatory properties.

Synthesis and Characterization

This compound can be synthesized from isatoic anhydride. The compound has been characterized by various spectroscopic methods, including IR, 1H-NMR, 13C-NMR, and mass spectrometry.[1]

Biological Activity

Antimicrobial Activity

Derivatives of 2-aminobenzamide have been investigated for their antimicrobial properties.[2] The antimicrobial activity of this compound was evaluated against a panel of bacterial and fungal strains. The primary method for determining the antimicrobial efficacy is the measurement of the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[1]

Table 1: Antimicrobial Activity of this compound (MIC in μg/mL) [1]

| Microorganism | Strain | MIC (μg/mL) |

| Gram-positive Bacteria | ||

| Bacillus subtilis | RCMB 000107 | 125 |

| Staphylococcus aureus | RCMB 000106 | 250 |

| Gram-negative Bacteria | ||

| Pseudomonas aeruginosa | RCMB 000102 | 500 |

| Escherichia coli | RCMB 000103 | 250 |

| Fungi | ||

| Saccharomyces cerevisiae | RCMB 006002 | 125 |

| Aspergillus fumigatus | RCMB 002003 | 62.5 |

| Candida albicans | RCMB 005002 | 250 |

RCMB: Regional Center for Mycology and Biotechnology

Among the tested strains, this compound demonstrated the most potent activity against the fungus Aspergillus fumigatus with a MIC value of 62.5 μg/mL.[2] It also exhibited moderate activity against Bacillus subtilis, Saccharomyces cerevisiae, Staphylococcus aureus, and Escherichia coli.[1]

Anticancer Activity (Potential)

While specific anticancer activity data for this compound is not yet available in the public domain, various other 2-aminobenzamide derivatives have shown significant antiproliferative effects against a range of cancer cell lines.[3][4][5][6][7] This suggests that this compound warrants further investigation as a potential anticancer agent. The standard method to screen for such activity is the MTT assay, which assesses the metabolic activity of cells as an indicator of cell viability.[8][9][10][11][12]

Anti-inflammatory Activity (Potential)

The anti-inflammatory potential of benzamide derivatives has been recognized, with some compounds showing inhibitory effects on key inflammatory mediators.[13][14] The mechanism of action for some of these compounds involves the inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) and MAPK (mitogen-activated protein kinase) signaling pathways, which are crucial in the inflammatory response.[15][16][17][18][19][20] A common in vitro method to screen for anti-inflammatory activity is the Griess assay, which measures nitrite levels, an indicator of nitric oxide production, a key inflammatory mediator.[21][22][23][24][25]

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

-

Preparation of Bacterial/Fungal Inoculum: Aseptically transfer colonies of the test microorganism from a fresh agar plate into a sterile saline solution. Adjust the turbidity of the suspension to match a 0.5 McFarland standard.

-

Preparation of Compound Dilutions: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate containing the appropriate growth medium.

-

Inoculation: Add the standardized microbial inoculum to each well of the microtiter plate.

-

Incubation: Incubate the plate at the optimal temperature and duration for the specific microorganism.

-

Determination of MIC: The MIC is determined as the lowest concentration of the compound that results in the complete inhibition of visible microbial growth.

Cytotoxicity Screening (MTT Assay)

This protocol provides a general procedure for assessing the cytotoxic effects of a compound on cancer cell lines.[8][9][10][11][12]

-

Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.

-

Solubilization: Add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader. The cell viability is calculated as a percentage of the untreated control cells.

Anti-inflammatory Screening (Griess Assay for Nitric Oxide)

This protocol describes the measurement of nitrite concentration in cell culture supernatants as an indicator of nitric oxide (NO) production.[21][22][23][24][25]

-

Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with different concentrations of this compound for 1 hour before stimulating with an inflammatory agent like lipopolysaccharide (LPS).

-

Sample Collection: After a 24-hour incubation, collect the cell culture supernatants.

-

Griess Reaction: Add Griess reagents (sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatants.

-

Absorbance Measurement: Measure the absorbance at 540 nm. The nitrite concentration is determined by comparison with a standard curve of sodium nitrite.

Potential Signaling Pathways and Mechanisms of Action

The bioactivity of benzamide derivatives is often attributed to their interaction with specific cellular signaling pathways.

Antimicrobial Mechanism

The precise antimicrobial mechanism of this compound is not yet fully elucidated. However, for many antimicrobial benzamides, the proposed mechanism involves the disruption of the microbial cell membrane or the inhibition of essential enzymes.

Potential Anti-inflammatory Mechanism

Based on studies of related compounds, the potential anti-inflammatory effects of this compound may be mediated through the inhibition of pro-inflammatory signaling pathways such as NF-κB and MAPK.[14][15][16][17][18][19][20] Inhibition of these pathways can lead to a reduction in the production of inflammatory mediators like nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines such as TNF-α and various interleukins.[26][27][28][29]

Caption: Potential Anti-inflammatory Signaling Pathway Inhibition.

Experimental Workflow

The initial screening of a novel compound like this compound typically follows a structured workflow to efficiently assess its biological potential.

Caption: General Experimental Workflow for Bioactivity Screening.

Conclusion

This compound has demonstrated notable antifungal activity, particularly against Aspergillus fumigatus, and moderate antibacterial effects. While direct evidence for its anticancer and anti-inflammatory activities is pending, the broader class of 2-aminobenzamide derivatives shows significant promise in these areas. Further investigations, including comprehensive cytotoxicity screening against a panel of cancer cell lines and in-depth anti-inflammatory assays, are warranted to fully elucidate the therapeutic potential of this compound. Mechanistic studies focusing on its interaction with key signaling pathways, such as NF-κB and MAPK, will be crucial in guiding future drug development efforts. This technical guide provides the foundational information and experimental framework necessary for advancing the research on this compound.

References

- 1. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and biological evaluation of 2-aminobenzamide derivatives as antimicrobial agents: opening/closing pharmacophore site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Discovery and preliminary evaluation of 2-aminobenzamide and hydroxamate derivatives containing 1,2,4-oxadiazole moiety as potent histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-Angiogenetic and Anti-Lymphangiogenic Effects of a Novel 2-Aminobenzimidazole Derivative, MFB - PMC [pmc.ncbi.nlm.nih.gov]

- 8. MTT assay protocol | Abcam [abcam.com]

- 9. benchchem.com [benchchem.com]

- 10. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 11. texaschildrens.org [texaschildrens.org]

- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 13. benchchem.com [benchchem.com]

- 14. Newly discovered anti-inflammatory properties of the benzamides and nicotinamides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. N-substituted benzamides inhibit NFκB activation and induce apoptosis by separate mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 16. MAPK and NF-κB pathways are involved in bisphenol A-induced TNF-α and IL-6 production in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. NF-κB Pathway and Its Inhibitors: A Promising Frontier in the Management of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. researchgate.net [researchgate.net]

- 20. Common and distinct signalling cascades in the production of tumour necrosis factor-alpha and interleukin-13 induced by lipopolysaccharide in RBL-2H3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Protocol Griess Test [protocols.io]

- 22. resources.rndsystems.com [resources.rndsystems.com]

- 23. sigmaaldrich.com [sigmaaldrich.com]

- 24. mdpi.com [mdpi.com]

- 25. sciencellonline.com [sciencellonline.com]

- 26. Phytochemicals against TNFα-Mediated Neuroinflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Surfactant protein D inhibits TNF-alpha production by macrophages and dendritic cells in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Caffeine suppresses TNF-alpha production via activation of the cyclic AMP/protein kinase A pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. mdpi.com [mdpi.com]

The Enduring Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Benzamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

The benzamide scaffold, a simple yet versatile aromatic amide, has established itself as a "privileged structure" in medicinal chemistry. Its unique ability to be chemically modified allows for the creation of a vast array of therapeutic agents with diverse pharmacological activities. This technical guide offers an in-depth exploration of the discovery, synthesis, and biological evaluation of novel benzamide derivatives, serving as a comprehensive resource for professionals in the field of drug development.

Synthetic Methodologies: Crafting the Benzamide Core

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoic acid derivative and an amine. A common and efficient approach begins with the activation of the carboxylic acid group, often by converting it to a more reactive acyl chloride.

A general synthetic workflow is outlined below. This process is adaptable, allowing for the introduction of various substituents on both the benzoyl and amine moieties to explore structure-activity relationships (SAR).

The Versatile Scaffold: 2-amino-N-(4-methoxyphenyl)benzamide as a Cornerstone in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the identification and utilization of versatile molecular scaffolds are paramount to the efficient development of novel therapeutic agents. Among these, 2-amino-N-(4-methoxyphenyl)benzamide has emerged as a privileged building block, underpinning the synthesis of a diverse array of bioactive molecules. Its inherent structural features, including a primary aromatic amine, an amide linkage, and a methoxy-substituted phenyl ring, provide a fertile ground for chemical modification and optimization of pharmacological activity. This technical guide delves into the core aspects of this compound in medicinal chemistry, offering a comprehensive overview of its synthesis, key applications, and the biological pathways targeted by its derivatives.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective application in drug design. The key properties of this compound are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₁₄H₁₄N₂O₂ | [1] |

| Molecular Weight | 242.27 g/mol | [1] |

| CAS Number | 20878-54-0 | [2] |

| Appearance | Solid | |

| Melting Point | Not explicitly reported | |